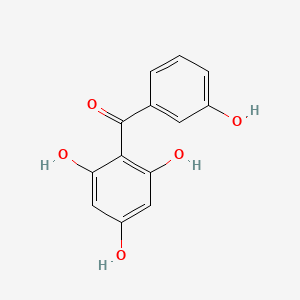

2,3',4,6-Tetrahydroxybenzophenone

Descripción general

Descripción

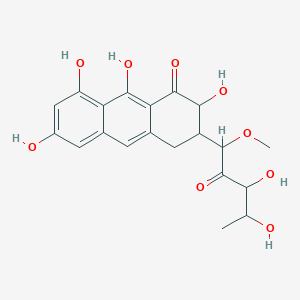

2,3,4,6-Tetrahydroxybenzophenone (THBP) is a naturally occurring phenolic compound found in plant-based foods. It has been used in a variety of scientific research applications, including in vivo and in vitro experiments. THBP has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. In addition, it has been found to have pharmacodynamic properties, including the ability to modulate the activity of several enzymes and receptors.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2,3',4,6-Tetrahydroxybenzophenone serves as a pivotal compound in the synthesis and study of chemical properties of various derivatives. It plays a significant role in the intramolecular hydrogen bonding dynamics, which has been examined through crystallographic studies, showcasing the variability in O...O distances of intramolecular hydrogen bonds due to differences in crystallographic environment. Such studies help understand the structural behavior and stability of related compounds under different environmental conditions (Schlemper, 1982).

Organic Synthesis and Biotransformation

The compound is also a key intermediate in the organic synthesis of xanthones, demonstrating its versatility in producing a wide array of biologically significant molecules. This aspect is highlighted in the synthesis of xanthones through oxidation, showcasing the chemical flexibility and utility of this compound in generating complex molecular structures with potential pharmacological applications (Ellis, Whalley, & Ball, 1976).

Photoprotection and UV Absorption

In the realm of cosmetics and photoprotection, derivatives of this compound exhibit significant UV-absorbing capabilities, making them crucial in the development of sunscreen formulations. The study of these derivatives reveals their potential estrogenic and antiandrogenic activities, which are essential considerations in their application in skincare products. Understanding these biological activities helps in designing safer and more effective photoprotective agents (Suzuki et al., 2005).

Environmental Impact and Solubility Studies

Furthermore, the environmental solubility of this compound and its derivatives in various solvents has been explored to understand their behavior and distribution in natural ecosystems. These studies provide insights into the environmental fate of such compounds, which is crucial for assessing their ecological impact and guiding the formulation of regulations regarding their use (Lu & Lu, 2008).

Mecanismo De Acción

Target of Action

The primary target of 2,3’,4,6-Tetrahydroxybenzophenone (THBP) is the xanthone synthases in plant cells . These enzymes are involved in the biosynthesis of xanthones, a class of polyphenolic compounds .

Mode of Action

THBP interacts with its target, the xanthone synthases, through a process known as oxidative phenol coupling . This interaction results in the cyclization of THBP to form trihydroxyxanthones . The specific type of trihydroxyxanthone formed depends on the plant species. For instance, in Centaurium erythraea RAFN, THBP is coupled to 1,3,5-trihydroxyxanthone, while in Hypericum androsaemum L., it forms the isomeric 1,3,7-trihydroxyxanthone .

Biochemical Pathways

The biochemical pathway affected by THBP is the xanthone biosynthesis pathway in higher plants . The cyclization of THBP, catalyzed by xanthone synthases, represents an important branch point in this pathway .

Pharmacokinetics

It’s known that thbp is a precursor of xanthones in higher plants .

Result of Action

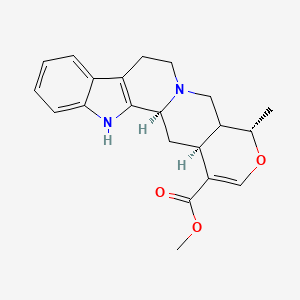

The molecular effect of THBP’s action is the formation of trihydroxyxanthones . These compounds have various cellular effects, including potential pharmacological properties. For instance, plant xanthones are known to be strong and selective inhibitors of monoamine oxidase A, which is involved in neurotransmitter degradation . Some xanthones also exhibit pronounced cytotoxic and antitumor activity .

Action Environment

The action of THBP is influenced by environmental factors such as light. For example, the effectiveness of established P450 inhibitors and blue-light-reversible carbon monoxide inhibition has been shown to affect the cyclization of THBP . This suggests that the action, efficacy, and stability of THBP can be influenced by environmental conditions.

Análisis Bioquímico

Biochemical Properties

2,3’,4,6-Tetrahydroxybenzophenone plays a crucial role in biochemical reactions, particularly in the biosynthesis of xanthones in plants. It interacts with enzymes such as benzophenone synthase and cytochrome P450 oxidases. Benzophenone synthase catalyzes the formation of 2,3’,4,6-Tetrahydroxybenzophenone from 3-hydroxybenzoyl-CoA and malonyl-CoA . Cytochrome P450 oxidases are involved in the regioselective oxidative phenol coupling of 2,3’,4,6-Tetrahydroxybenzophenone to form xanthones . These interactions are essential for the biosynthesis of xanthones, which have various pharmacological properties.

Cellular Effects

2,3’,4,6-Tetrahydroxybenzophenone has been shown to influence cellular processes in plant cell cultures. It is involved in the biosynthesis of xanthones, which exhibit cytotoxic and antitumor activities . In cultured cells of Centaurium erythraea and Hypericum androsaemum, 2,3’,4,6-Tetrahydroxybenzophenone undergoes intramolecular coupling to form different xanthone isomers . These xanthones can inhibit monoamine oxidase A, an enzyme involved in neurotransmitter degradation, contributing to their antidepressive effects . Additionally, xanthones derived from 2,3’,4,6-Tetrahydroxybenzophenone have been reported to exhibit cytotoxic effects on various cancer cell lines .

Molecular Mechanism

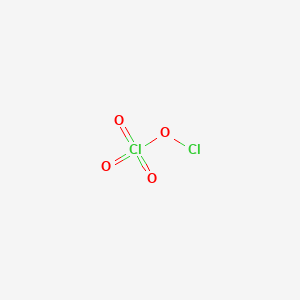

The molecular mechanism of 2,3’,4,6-Tetrahydroxybenzophenone involves its interaction with specific enzymes and its role in oxidative phenol coupling reactions. Benzophenone synthase catalyzes the formation of 2,3’,4,6-Tetrahydroxybenzophenone, which is then acted upon by cytochrome P450 oxidases . These enzymes catalyze the regioselective oxidative phenol coupling of 2,3’,4,6-Tetrahydroxybenzophenone to form xanthones . The reactions require NADPH and oxygen, indicating the involvement of redox reactions . The resulting xanthones exhibit various biological activities, including enzyme inhibition and cytotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,6-Tetrahydroxybenzophenone have been studied over time. The compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies in plant cell cultures have shown that 2,3’,4,6-Tetrahydroxybenzophenone can accumulate and participate in the biosynthesis of xanthones over extended periods . These xanthones exhibit sustained biological activities, including cytotoxic and antitumor effects .

Dosage Effects in Animal Models

Studies on the dosage effects of 2,3’,4,6-Tetrahydroxybenzophenone in animal models are limited. It is known that the compound possesses significant antioxidant activity At lower doses, they may exhibit beneficial effects such as antioxidant activity, while higher doses may lead to toxicity

Metabolic Pathways

2,3’,4,6-Tetrahydroxybenzophenone is involved in the biosynthesis of xanthones in plants. The metabolic pathway begins with the formation of 2,3’,4,6-Tetrahydroxybenzophenone from 3-hydroxybenzoyl-CoA and malonyl-CoA, catalyzed by benzophenone synthase . The compound then undergoes regioselective oxidative phenol coupling, catalyzed by cytochrome P450 oxidases, to form xanthones . These xanthones exhibit various biological activities, including enzyme inhibition and cytotoxicity .

Transport and Distribution

The transport and distribution of 2,3’,4,6-Tetrahydroxybenzophenone within cells and tissues have not been extensively studied. It is known that the compound can be transported within plant cells to participate in the biosynthesis of xanthones The specific transporters or binding proteins involved in this process have not been identified

Subcellular Localization

The subcellular localization of 2,3’,4,6-Tetrahydroxybenzophenone is primarily within the cytoplasm of plant cells, where it participates in the biosynthesis of xanthones . The compound is likely localized in proximity to the enzymes involved in its biosynthesis, such as benzophenone synthase and cytochrome P450 oxidases . The specific targeting signals or post-translational modifications that direct 2,3’,4,6-Tetrahydroxybenzophenone to these locations have not been identified.

Propiedades

IUPAC Name |

(3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-8-3-1-2-7(4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRYPHZJTWQLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331553 | |

| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26271-33-0 | |

| Record name | 2,3',4,6-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

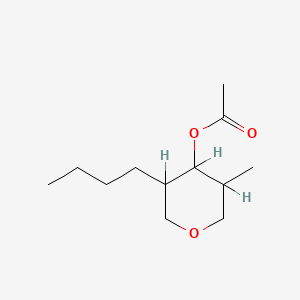

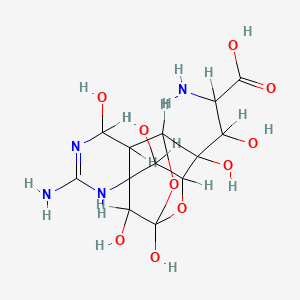

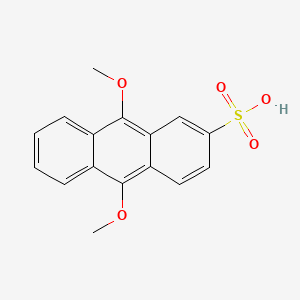

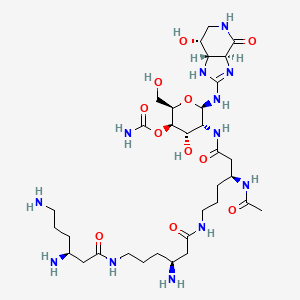

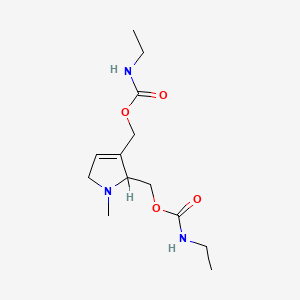

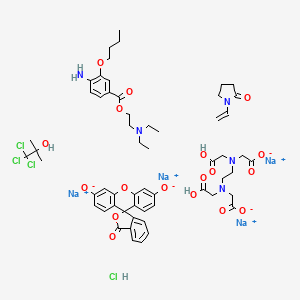

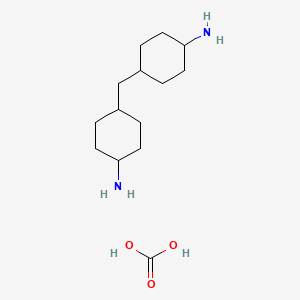

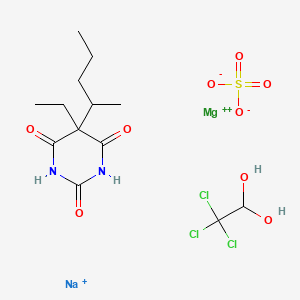

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.